molecular formula C21H15N3O3 B2941760 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate CAS No. 452938-20-4

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2941760
CAS No.: 452938-20-4
M. Wt: 357.369
InChI Key: SFGPCVQNOZTDIU-UHFFFAOYSA-N
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Description

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate features a hybrid structure combining a benzotriazinone moiety and a biphenyl carboxylate ester. The benzotriazinone group (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) is a heterocyclic system known for its role in pharmaceuticals and agrochemicals, while the biphenyl carboxylate ester ([1,1'-biphenyl]-4-carboxylate) contributes aromaticity and structural rigidity.

Structural characterization of such compounds often employs X-ray crystallography, as demonstrated in studies of related bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes . Quantum chemical calculations (e.g., DFT) further validate molecular geometry . The synthesis of analogous biphenyl esters typically involves carbodiimide-mediated coupling and silyl deprotection , which may apply to the target compound.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-20-18-8-4-5-9-19(18)22-23-24(20)14-27-21(26)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGPCVQNOZTDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The biphenyl carboxylate moiety is then introduced via esterification reactions, often using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Biphenyl Carboxylate Derivatives

  • Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate Structure: Biphenyl core with a hydroxyl substituent and ethyl ester. Key Features: Lacks the benzotriazinone group but shares the biphenyl carboxylate backbone. Applications: Intermediate in synthesizing estrone sulfatase inhibitors, highlighting the biphenyl moiety’s utility in medicinal chemistry .
  • Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate Structure: Bromomethyl-substituted biphenyl ester. Key Features: Reactive bromine atom enables further functionalization, unlike the target compound’s benzotriazinone group. Applications: Pharmaceutical impurity standard .

Benzotriazinone-Containing Compounds

  • Azinphos-methyl

    • Structure : (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl group linked to a thiophosphate ester.
    • Key Features : Replaces biphenyl carboxylate with a thiophosphate, enhancing pesticidal activity.
    • Applications : Broad-spectrum insecticide .
  • Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate Structure: Benzotriazinone coupled to a phosphate ester. Key Features: Phosphate group increases polarity, altering solubility and reactivity compared to the target compound’s biphenyl ester. Applications: Used in chemical synthesis .
  • Bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes Structure: Dimeric benzotriazinones linked by alkane chains. the monomeric target compound. Applications: Studied for crystallographic behavior .

Hybrid Structures

  • (1r,4r)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylate Structure: Benzotriazinone linked to a cyclohexane carboxylate. Key Features: Cyclohexane introduces conformational flexibility absent in the rigid biphenyl system of the target compound. Applications: Not explicitly stated but likely a synthetic intermediate .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications References
Target Compound C₂₁H₁₇N₃O₃ Benzotriazinone, biphenyl carboxylate Pharmaceutical/agrochemical R&D
Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate C₁₅H₁₄O₄ Biphenyl carboxylate, hydroxyl Enzyme inhibitor synthesis
Azinphos-methyl C₁₀H₁₂N₃O₃PS₂ Benzotriazinone, thiophosphate Insecticide
Diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate C₁₁H₁₄N₃O₅P Benzotriazinone, phosphate ester Chemical synthesis
Bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methane C₁₅H₁₂N₆O₂ Dimeric benzotriazinone Crystallographic studies

Research Findings and Implications

  • Synthetic Routes : The target compound’s biphenyl carboxylate group may be synthesized via carbodiimide-mediated esterification, analogous to methods used for diaryl esters .
  • Structural Analysis: X-ray diffraction and DFT calculations confirm the stability of benzotriazinone derivatives, supporting their use in drug design .
  • Biological Activity: The benzotriazinone moiety in Azinphos-methyl demonstrates pesticidal efficacy, suggesting the target compound could be explored for similar agrochemical roles .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate is a member of the benzotriazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H15N3O3
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 125700-69-8
  • Structure : The compound features a benzotriazine core linked to a biphenyl moiety and a carboxylate group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Notably:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes such as thioredoxin reductase (TrxR), which plays a critical role in cellular redox balance and cancer progression .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating pathways involving nuclear factor erythroid 2-related factor 2 (NRF2) and NQO1 expression .

Anticancer Activity

Research has demonstrated promising anticancer properties for this compound. In vitro studies reveal:

  • Cell Line Sensitivity : The compound exhibits cytotoxic effects against various cancer cell lines, including pancreatic adenocarcinoma cells. The mechanism involves the induction of oxidative stress and subsequent apoptosis .
Cell LineIC50 (μM)Mechanism
Pancreatic Cancer10Apoptosis via NRF2 activation
Breast Cancer15Inhibition of TrxR
Lung Cancer12Induction of oxidative stress

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

  • Cytokine Production : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Case Studies

  • In Vivo Efficacy in Tumor Models :
    • A study involving murine models demonstrated that administration of the compound reduced tumor growth by approximately 40% compared to control groups. This effect was correlated with decreased levels of circulating inflammatory markers.
  • Combination Therapy :
    • In combination with standard chemotherapy agents, this compound enhanced the efficacy of treatment regimens in resistant cancer cell lines, suggesting potential for use in combination therapies .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate:

  • Low Toxicity Profile : The compound exhibited low toxicity in animal models at therapeutic doses.
ParameterResult
LD50 (mg/kg)>200
HepatotoxicityNone observed

Q & A

Q. How to profile unknown impurities in bulk batches of the compound?

  • Methodological Answer : Combine preparative HPLC with high-resolution MS (HRMS). recommends spiking batches with certified impurities (e.g., brominated analogs) and using tandem MS/MS to fragment and identify structural motifs .

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